1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole is an organic compound characterized by its unique molecular structure and notable chemical properties. It belongs to the pyrazole family, which is recognized for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound's molecular formula is C13H8F6N4O2, and it has a molecular weight of 358.22 g/mol.
This compound is synthesized through various chemical reactions involving starting materials such as 3,5-bis(trifluoromethyl)benzyl halides and 4-nitro-1H-pyrazole. The trifluoromethyl groups enhance the compound's biological activity and stability, making it of significant interest in pharmaceutical research.
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole can be classified as:
The synthesis of 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole typically involves the following steps:
The molecular structure of 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole features:
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole primarily involves its interaction with biological targets:
Research indicates that derivatives of this compound have shown potential antibacterial activity against various strains of bacteria, including drug-resistant variants.
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole has several scientific applications:
The strategic incorporation of trifluoromethyl (–CF₃) groups significantly enhances the antimicrobial efficacy of heterocyclic compounds through multifaceted mechanisms. These electron-withdrawing substituents profoundly influence lipophilicity, with the –CF₃ group increasing the calculated log P (clog P) by ~0.9 units per group compared to non-fluorinated analogs, thereby improving membrane permeability [4] [7]. This heightened lipophilicity facilitates deeper penetration into microbial membranes and cellular compartments, which is critical for targeting intracellular pathogens like Mycobacterium spp. [4] [9].
Electronically, the strong inductive effect (–I) and moderate resonance effect (+R) of –CF₃ groups create localized dipole moments, enhancing dipole-dipole interactions and hydrogen bonding with key bacterial enzyme targets such as mycobacterial InhA and staphylococcal penicillin-binding proteins [4] [6]. This is evidenced by a 32-fold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) when –CF₃ groups are incorporated at the meta-positions of the phenyl ring (MIC = 0.25 µg/mL) compared to unsubstituted analogs (MIC = 8 µg/mL) [4].
Table 1: Impact of Trifluoromethyl Substitution on Antibacterial Activity
Compound Structure | S. aureus MIC (µg/mL) | Clog P | Membrane Permeability (log Kp) |
---|---|---|---|
Phenyl-methyl pyrazole | 8.0 | 4.2 | -6.1 |
3-(Trifluoromethyl)phenyl | 1.0 | 5.1 | -5.7 |
3,5-Bis(trifluoromethyl)phenyl | 0.25 | 6.3 | -5.2 |
Furthermore, trifluoromethyl groups confer metabolic stability by resisting oxidative degradation, prolonging compound half-life in biological systems. This stability is attributed to the strength of the C–F bond (485 kJ/mol) and the steric shielding provided by fluorine atoms [6] [9]. Consequently, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles maintain >90% structural integrity after 24h in liver microsomes, whereas non-fluorinated analogs degrade by >40% under identical conditions [4].
The nitro (–NO₂) group at the C4 position of the pyrazole ring serves as a bioreductive pharmacophore, enabling selective activation in microbial cells. Under anaerobic conditions or in the presence of microbial nitroreductases (e.g., M. tuberculosis Ddn), the nitro group undergoes stepwise reduction to cytotoxic nitroso (–NO) and hydroxylamine (–NHOH) intermediates, generating reactive oxygen species (ROS) that cause lethal oxidative stress [3] [10]. This mechanism is particularly effective against dormant mycobacterial populations and biofilm-embedded bacteria, which exhibit upregulated nitroreductase expression [10].
Electronic studies reveal that the para-nitro substitution on pyrazole creates a strong electron-deficient system, lowering the LUMO energy (ELUMO = –1.9 eV) compared to non-nitrated analogs (ELUMO = –0.3 eV) [10]. This electron deficiency facilitates two critical interactions:
Table 2: Electronic Effects of Nitro Group Positioning in Pyrazole Derivatives
Nitro Position | LUMO Energy (eV) | MIC vs Mtb H37Rv (µM) | Reduction Potential (mV) |
---|---|---|---|
Unsubstituted | –0.3 | >50 | N/A |
3-Nitro | –1.2 | 12.5 | –480 |
4-Nitro | –1.9 | 5.7 | –510 |
5-Nitro | –1.5 | 8.3 | –490 |
Positional specificity is crucial: C4-substitution optimizes electronic delocalization across the pyrazole ring, resulting in 2.2-fold greater activity against M. tuberculosis compared to C3-substituted isomers [10]. Additionally, the nitro group’s geometry facilitates H-bonding with Thr196 and Ser94 in the InhA binding pocket, as confirmed by molecular docking (binding energy: –9.2 kcal/mol) [9].
The 3,5-bis(trifluoromethyl)benzyl moiety attached to the pyrazole N1 position creates a synergistic pharmacophore that amplifies antimicrobial efficacy through steric, electronic, and hydrophobic cooperativity. The meta-directional placement of –CF₃ groups establishes a "molecular tweezer" effect, where the 120° bond angle between substituents optimally engages with hydrophobic pockets in bacterial enzymes [3] [4]. This configuration enhances van der Waals interactions with residues like Leu218, Val223, and Ala95 in staphylococcal GyrB, as evidenced by 40% higher binding energy compared to mono-trifluoromethyl analogs [4].
The combined electron-withdrawing effect of both –CF₃ groups and the nitro moiety generates a pronounced electron-deficient arene system, measured by Hammett constants (σmeta = 0.43 per –CF₃; σpara = 0.54 for –NO₂). This electron deficiency:
Table 3: Bioactivity Comparison of Pyrazoles with Varied Benzyl Substituents
Benzyl Substituent | MRSA MIC (µg/mL) | C. albicans MIC (µg/mL) | InhA Inhibition IC₅₀ (µM) |
---|---|---|---|
Unsubstituted phenyl | 4.0 | 32.0 | 25.3 |
4-(Trifluoromethyl)phenyl | 1.5 | 16.0 | 12.7 |
3,5-Bis(trifluoromethyl)phenyl | 0.25 | 8.0 | 3.1 |
3-Nitro-5-trifluoromethylphenyl | 0.5 | 4.0 | 5.8 |
Against biofilms, the 3,5-bis(trifluoromethyl)phenyl pyrazole derivative achieves 90% eradication of S. aureus biofilms at 1 µg/mL (MBEC90), outperforming vancomycin (MBEC90 = 8 µg/mL) [4]. This potency stems from enhanced penetration through the polysaccharide matrix—a property quantified by 3.5-fold higher accumulation in biofilms than mono-CF₃ analogs [6]. Additionally, the compound disrupts fungal membrane integrity by inhibiting Hog1 signaling in C. albicans, sensitizing resistant strains to fluconazole (FICI = 0.25) [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2